

# An In-depth Technical Guide to (R)-(+)-Pantoprazole-d6: Chemical Properties and Structure

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## Compound of Interest

Compound Name: (R)-(+)-Pantoprazole-d6

Cat. No.: B12411789

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This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **(R)-(+)-Pantoprazole-d6**. This deuterated analog of the R-enantiomer of Pantoprazole serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

## Chemical Properties and Structure

**(R)-(+)-Pantoprazole-d6** is a stable, isotopically labeled form of (R)-Pantoprazole, a proton pump inhibitor. The deuterium labeling is located on the two methoxy groups of the pyridine ring. This substitution results in a higher molecular weight compared to the unlabeled compound, which is essential for its use as an internal standard in mass spectrometry-based assays.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **(R)-(+)-Pantoprazole-d6**.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>9</sub> D <sub>6</sub> F <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S	N/A
Molecular Weight	389.41 g/mol	N/A
CAS Number	922727-65-9	N/A
IUPAC Name	6-(difluoromethoxy)-2-[(3,4-di(methoxy-d <sub>3</sub> )-2-pyridinyl)methyl)sulfinyl]-1H-benzimidazole	N/A
Synonyms	(R)-5-(difluoromethoxy)-2-(((3,4-di(methoxy-d <sub>3</sub> )pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole	[1]
Appearance	Solid	N/A
Purity	≥98% (isotopic)	N/A
Storage	-20°C for long-term storage	N/A

## Structural Information

Property	Value
SMILES	<chem>[2H]C([2H])([2H])OC1=C(OC([2H])([2H])[2H])C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F</chem>
InChI	InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3/t26-/m1/s1
InChIKey	IQPSEEYGBUAQFF-WFGJKAKNSA-N

## Mechanism of Action

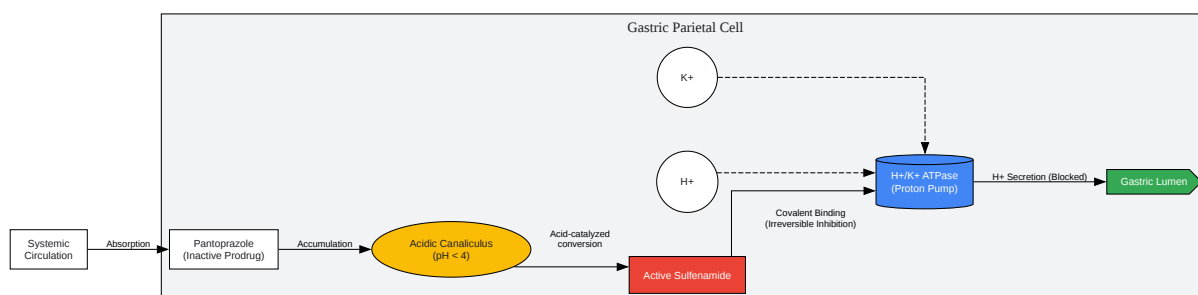
(R)-(+)-Pantoprazole, like its non-deuterated counterpart, is a proton pump inhibitor (PPI). It exerts its pharmacological effect by irreversibly inhibiting the  $H^+/K^+$ -ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting reduction of both basal and stimulated gastric acid production.

The mechanism involves the following key steps:

- **Prodrug Activation:** Pantoprazole is administered as an inactive prodrug.
- **Accumulation in Acidic Environment:** As a weak base, it crosses the parietal cell membrane and accumulates in the acidic canaliculi.
- **Conversion to Active Form:** In this acidic environment, Pantoprazole is converted to its active form, a cyclic sulfenamide.
- **Irreversible Inhibition:** The activated form then forms a covalent disulfide bond with cysteine residues on the  $H^+/K^+$ -ATPase, rendering the enzyme inactive.

Because the binding is irreversible, acid secretion is suppressed until new proton pumps are synthesized and inserted into the parietal cell membrane.

## Signaling Pathway Diagram



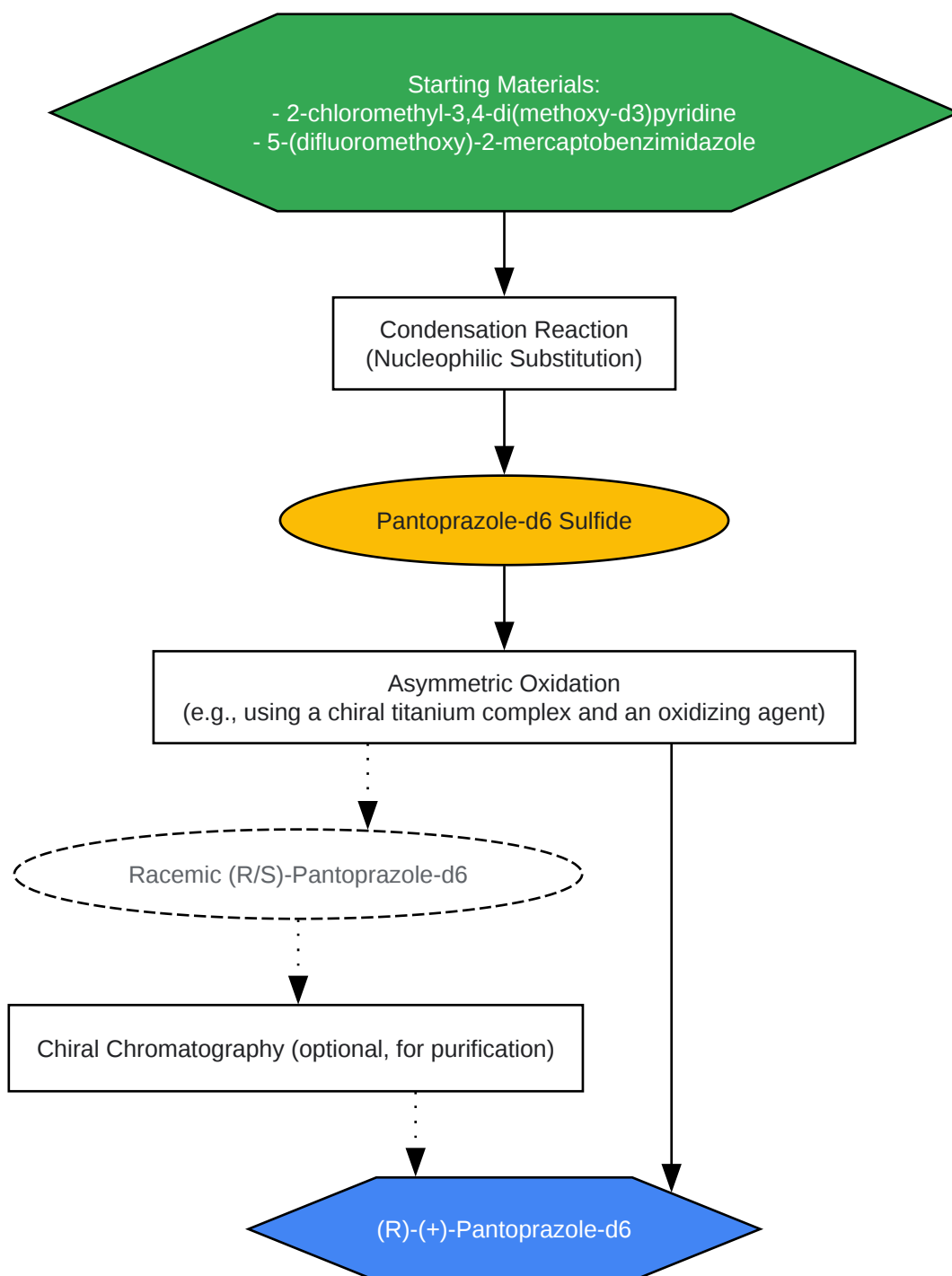
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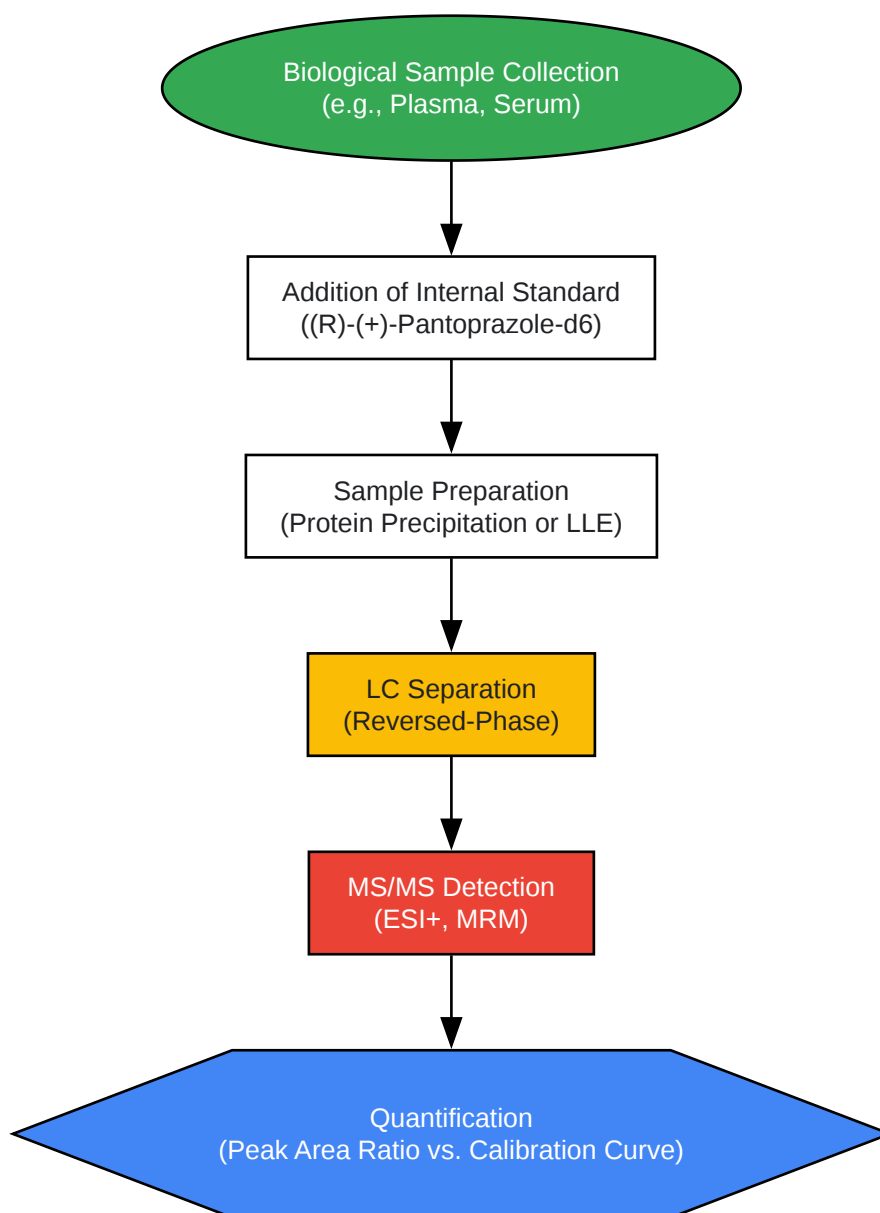
Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

## Experimental Protocols

### Proposed Synthetic Workflow for (R)-(+)-Pantoprazole-d6

A specific, detailed synthesis protocol for **(R)-(+)-Pantoprazole-d6** is not readily available in the public domain. However, based on the known synthesis of Pantoprazole, asymmetric oxidation methods for chiral sulfoxides, and deuteration strategies, a plausible synthetic workflow can be proposed. This workflow involves three main stages: synthesis of the pantoprazole sulfide precursor with deuterated methoxy groups, asymmetric oxidation to the (R)-sulfoxide, and final purification.





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## References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

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